furan-2,3-diyldimethanol

Description

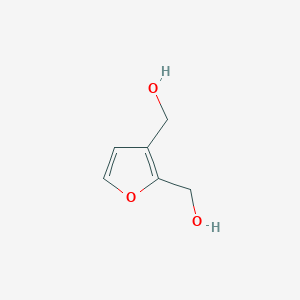

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[2-(hydroxymethyl)furan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGYZZRPOIMNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Rise of Furan Based Platform Molecules in Renewable Chemical Production

The concept of a biorefinery, analogous to a petroleum refinery, involves the conversion of biomass into a spectrum of value-added products, including fuels, chemicals, and materials. Central to this concept are "platform molecules," which are versatile intermediates that can be efficiently produced from biomass and subsequently converted into a wide array of other useful chemicals. rsc.org

Furan (B31954) derivatives, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key bio-based platform chemicals. rsc.orgorganic-chemistry.org Furfural is typically derived from the C5 sugars (pentoses) of the hemicellulose fraction of lignocellulosic biomass, while HMF is produced from C6 sugars (hexoses) originating from the cellulose (B213188) fraction. rsc.orgwikipedia.org The inherent functionality of these furanic aldehydes, including the furan ring itself, makes them ideal starting points for synthesizing a diverse range of chemicals that can replace those currently derived from fossil fuels. rsc.orgrsc.org

The conversion of these primary furan platform chemicals into more stable and functional derivatives is a critical step in their utilization. For instance, the reduction of HMF yields 2,5-bis(hydroxymethyl)furan (BHMF), a diol that has been extensively studied as a monomer for producing bio-based polyesters and polyurethanes. wikipedia.orgbohrium.com These furan-based polymers exhibit properties comparable, and in some cases superior, to their petrochemical counterparts. acs.org

Furan Diyldimethanols: a Significant Class of Bio Derived Chemical Feedstocks

Furan-diyldimethanols, characterized by two hydroxymethyl groups attached to the furan (B31954) ring, represent a significant class of bio-derived feedstocks. Their diol functionality allows them to act as monomers in polymerization reactions, leading to the production of renewable plastics and resins. The most studied isomer, 2,5-bis(hydroxymethyl)furan (BHMF), has demonstrated considerable potential in this area. wikipedia.org

While research on furan-2,3-diyldimethanol is still in its nascent stages, its structural isomerism with BHMF suggests it could offer unique properties and applications. The proximity of the two hydroxymethyl groups in the 2,3-positions may lead to different reactivity, solubility, and ultimately, distinct polymer characteristics compared to the 2,5-isomer. For example, derivatives of furan-2,3-dicarboxylic acid have been synthesized from marine biomass and investigated as bio-based plasticizers for PVC, indicating the potential for 2,3-disubstituted furans in the polymer industry. acs.orgnih.gov

The synthesis of 2,3-disubstituted furans has been explored through various chemical routes. One sustainable approach involves the copper-catalyzed annulation of 1,3-dicarbonyl compounds with diethylene glycol, which serves as an environmentally friendly equivalent to ethyne. organic-chemistry.org This method provides a potential pathway to access the 2,3-disubstituted furan core structure from which this compound could be derived.

Table 1: Comparison of Furan-diyldimethanol Isomers

| Property | 2,5-Bis(hydroxymethyl)furan (BHMF) | This compound |

|---|---|---|

| CAS Number | 1883-75-6 nih.gov | 294857-25-3 nih.gov |

| Molecular Formula | C6H8O3 nih.gov | C6H8O3 nih.gov |

| Molecular Weight | 128.13 g/mol nih.gov | 128.13 g/mol nih.gov |

| Known Precursor | 5-Hydroxymethylfurfural (B1680220) (HMF) wikipedia.org | Potentially from 2,3-furandicarboxylic acid or via novel syntheses nih.gov |

| Potential Applications | Polyesters, polyurethanes, solvents, fine chemicals wikipedia.orggoogle.com | Potential for novel polymers, plasticizers, and specialty chemicals acs.orgnih.gov |

This table is generated based on available data and reasonable scientific inference for this compound.

The Uncharted Territory of Furan 2,3 Diyldimethanol Research

Biomass-Derived Feedstocks for Furan-Diyldimethanol Synthesis

The journey from raw biomass to this compound begins with the selection and processing of appropriate renewable feedstocks. Unlike its more common 2,5-disubstituted isomers, the precursors to this compound are typically derived from specific types of carbohydrates through distinct chemical pathways.

Derivation from Carbohydrates and Lignocellulosic Biomass

The synthesis of precursors for this compound is notably linked to specific aldaric acids derived from carbohydrates. google.com Galactaric acid (also known as mucic acid) has been identified as a key starting material. nih.govresearchgate.net This dicarboxylic acid can be obtained from the oxidation of galactose, a monosaccharide found in marine biomass like seaweed (e.g., agarose) and in agricultural sources containing pectin, such as sugar beet pulp. google.comresearchgate.net While lignocellulose, composed of cellulose (B213188), hemicellulose, and lignin, is a major source for many furan (B31954) derivatives, the pathway to the 2,3-isomer specifically leverages the galactose component. researchgate.netbohrium.com

Research has demonstrated a one-pot reaction to synthesize furan-2,3-dicarboxylate esters directly from marine biomass-derived galactaric acid under solvent-free conditions. nih.govnih.gov This process represents a significant step in creating value-added chemicals from underutilized marine resources. nih.gov The conversion of galactaric acid, which can be isolated after the oxidation of galactose with nitric acid, provides a direct route to furan-2,3-dicarboxylic acid (2,3-FDCA), positioning it as a key bio-based building block. researchgate.netresearchgate.net

Role of 5-(Hydroxymethyl)furfural (HMF) and Furfural as Building Blocks

The most widely studied furan platform chemicals, 5-(hydroxymethyl)furfural (HMF) and furfural, are central to the production of 2,5-disubstituted furans. bohrium.com HMF is produced via the acid-catalyzed dehydration of C6 sugars (hexoses) like fructose (B13574) and glucose, while furfural is derived from C5 sugars (pentoses) like xylose, found in the hemicellulose fraction of lignocellulosic biomass. bohrium.comnih.gov These two platform molecules are precursors to a vast array of derivatives, including 2,5-furandicarboxylic acid (FDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and 2,5-dimethylfuran (B142691) (DMF), through various oxidative and reductive processes. researchgate.netacs.org

However, the synthetic pathway to this compound and its precursors does not typically proceed through HMF or furfural. Instead, the formation of the 2,3-furan skeleton arises from the cyclization and dehydration of C6 aldaric acids, such as galactaric acid. nih.govresearchgate.net A 2008 report highlighted that furan-2,5- and furan-2,3-dicarboxylic acid esters could be co-produced from galactaric acid, which introduced 2,3-FDCA as a new bio-based building block distinct from the HMF-to-FDCA route. nih.govresearchgate.netacs.org This distinction is crucial, as the mechanism for forming the 2,3-isomer involves a different pattern of cyclization and dehydration reactions compared to the triple dehydration of hexoses that yields HMF. nih.govrsc.org

Chemical Synthesis Routes to this compound

The conversion of biomass-derived precursors into this compound involves multi-step chemical transformations. These routes focus on the initial formation of a stable furan-2,3-dicarboxylic acid intermediate, followed by its reduction to the target diol.

Direct Synthetic Pathways and Reaction Mechanisms for this compound

A direct, one-pot synthesis of this compound from biomass has not been extensively reported. The synthesis is typically a two-stage process: first, the creation of furan-2,3-dicarboxylate esters, and second, their reduction.

The synthesis of dialkyl furan-2,3-dicarboxylates from galactaric acid has been successfully achieved in a one-pot reaction. nih.gov In this process, galactaric acid is heated with an alcohol (like 1-butanol (B46404) or isoamyl alcohol) in the presence of an acid catalyst such as sulfuric acid. nih.govacs.org The use of a Dean-Stark apparatus helps to remove water and drive the reaction towards esterification and dehydration. acs.org

The proposed mechanism for the formation of the furan-2,3-dicarboxylate (2,3-DAF) alongside the 2,5-isomer involves several key steps. nih.govacs.org Initially, galactaric acid is esterified with the alcohol. The resulting dialkyl galactarate can then undergo intramolecular cyclization. One pathway involves etherification between the hydroxyl groups at the C2 and C5 positions. nih.govacs.org The subsequent activation of the carbonyl group at the C5 position by the acid catalyst promotes a second intramolecular cyclization, forming a bicyclic intermediate. nih.govacs.org Finally, the elimination of two water molecules from this intermediate leads to the formation of the aromatic furan ring of the 2,3-DAF product. nih.govacs.org

Table 1: Reaction Conditions for One-Pot Synthesis of Dibutyl Furan-2,3-dicarboxylate (2,3-DBF) from Galactaric Acid

| Parameter | Value | Reference |

| Starting Material | Galactaric acid (Gal-dA) | acs.org |

| Reagents | 1-Butanol, Sulfuric acid (H₂SO₄) | acs.org |

| Separation Agent | p-Xylene | acs.org |

| Apparatus | Dean-Stark | acs.org |

| Temperature | 160 °C | acs.org |

| Reaction Time | 10 hours | acs.org |

| Products | Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF), Di-n-butyl furan-2,5-dicarboxylate (B1257723) (2,5-DBF) | nih.gov |

Reductive Transformations of Related Furanic Derivatives

The final step in synthesizing this compound is the reduction of the two carboxylate groups on the furan-2,3-dicarboxylate precursor. While specific literature on the reduction of the 2,3-isomer is scarce, the methodology can be inferred from the well-documented reduction of its 2,5-analog, dimethyl 2,5-furandicarboxylate (FDMC).

Catalytic hydrogenation is a primary method for this transformation. For the 2,5-isomer, various heterogeneous catalysts have proven effective for the hydrogenation of the ester groups to hydroxyl groups to form 2,5-bis(hydroxymethyl)furan (BHMF). acs.org These systems typically employ hydrogen gas at elevated pressure and temperature. Ruthenium (Ru), copper (Cu), and palladium (Pd) based catalysts are commonly used. For instance, Ru-based catalysts supported on materials like HY zeolite have shown high yields for the hydrogenation of the furan ring in FDMC, and similar principles apply to the reduction of the ester groups. researchgate.net Cobalt- and copper-based catalysts have also been used for the reduction of HMF to BHMF, indicating their potential for reducing other furanic esters. acs.orgunive.it

Therefore, it is proposed that furan-2,3-dicarboxylate esters can be effectively reduced to this compound via catalytic hydrogenation using catalysts analogous to those employed for the 2,5-isomer.

Table 2: Potential Catalytic Systems for the Hydrogenation of Furan-2,3-dicarboxylate Esters (by analogy to 2,5-isomer reduction)

| Catalyst | Support | Hydrogen Source | Key Application (Analog) | Reference |

| Ruthenium (Ru) | HY Zeolite | H₂ | Hydrogenation of FDMC | researchgate.net |

| Copper (Cu) | SiO₂ | H₂ | Reduction of HMF to BHMF | acs.org |

| Gold-Copper (Au-Cu) | CeO₂ | 2-Butanol | Gas phase hydrogenation of HMF | unive.it |

| Zirconium-based CP | None | Isopropanol | Transfer hydrogenation of HMF | unive.it |

Chemo-Catalytic and Enzymatic Approaches in Furan-Diyldimethanol Synthesis

Chemo-catalytic synthesis represents the most developed route to furan-based diols. The catalytic hydrogenation of furan-dicarboxylate esters, as described in the previous section, is a prime example of a chemo-catalytic approach. The choice of metal catalyst, support material, and reaction conditions (temperature, pressure, solvent) are all critical factors that can be tuned to optimize the yield and selectivity of this compound. mdpi.com The development of efficient and reusable heterogeneous catalysts is a key goal to make the process more sustainable and economical. mdpi.com

Enzymatic and biocatalytic methods offer a greener alternative to traditional chemical synthesis, operating under milder conditions. While specific enzymes for the reduction of furan-2,3-dicarboxylic acid have not been reported, the biotransformation of other furan compounds is known. For example, various microorganisms and their enzymes have been shown to reduce HMF to BHMF. nih.gov Fungi such as Aspergillus nidulans can degrade HMF, and the reduction to BHMF is a key step in this pathway. nih.gov This demonstrates the existence of biological systems capable of reducing furanic aldehydes and, potentially, carboxylic acids or esters. The application of such enzymatic or whole-cell biocatalytic systems to produce this compound from its precursor is a promising but currently unexplored area of research.

Advanced Spectroscopic and Analytical Characterization for Furan 2,3 Diyldimethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like furan-2,3-diyldimethanol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H (proton) and ¹³C NMR are fundamental one-dimensional experiments used to identify the types and number of hydrogen and carbon atoms in a molecule.

For this compound (C₆H₈O₃), the expected NMR signals can be predicted based on its structure and comparison with related furan (B31954) derivatives. dtic.milhmdb.ca The furan ring contains two protons (H-4 and H-5) and four carbons. The two hydroxymethyl substituents (-CH₂OH) introduce two chemically distinct methylene (B1212753) groups and two hydroxyl protons.

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the furan ring, the two methylene groups' protons, and the two hydroxyl protons. The chemical shifts and coupling patterns are crucial for confirming the 2,3-substitution pattern, distinguishing it from other isomers like furan-2,5-diyldimethanol. rsc.org

¹³C NMR: The spectrum should display six unique carbon signals: four for the furan ring carbons (two substituted and two unsubstituted) and two for the methylene carbons of the hydroxymethyl groups. hmdb.cachemicalbook.com The chemical shifts of the carbons directly attached to the oxygen atoms (C-2, C-3, and the methylene carbons) will appear at lower field (higher ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Furan Proton | H-5 | ~7.4 - 7.6 | - | Expected to be a doublet. |

| Furan Proton | H-4 | ~6.4 - 6.6 | - | Expected to be a doublet. |

| Methylene | C2-CH₂OH | ~4.5 - 4.7 | ~57 - 60 | Chemical shift influenced by adjacent furan ring and hydroxyl group. |

| Methylene | C3-CH₂OH | ~4.4 - 4.6 | ~55 - 58 | Slightly different chemical environment compared to the C2-substituent. |

| Hydroxyl | C2-CH₂OH | Variable | - | Shift is concentration and solvent dependent; may exchange with D₂O. |

| Hydroxyl | C3-CH₂OH | Variable | - | Shift is concentration and solvent dependent; may exchange with D₂O. |

| Furan Carbon | C-2 | - | ~150 - 155 | Substituted with a hydroxymethyl group. |

| Furan Carbon | C-3 | - | ~145 - 150 | Substituted with a hydroxymethyl group. |

| Furan Carbon | C-5 | - | ~140 - 143 | Coupled to H-5. |

| Furan Carbon | C-4 | - | ~110 - 115 | Coupled to H-4. |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and for probing the molecule's conformation. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, it would show a correlation between the furan protons H-4 and H-5, confirming their adjacency. It would also confirm the coupling between the hydroxyl protons and the adjacent methylene protons, if not decoupled. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the H-4 and H-5 signals to their respective C-4 and C-5 carbons, and the methylene proton signals to their corresponding carbon signals. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for establishing the substitution pattern. For instance, correlations would be expected from the methylene protons at C-2 to the furan carbons C-2 and C-3, and from the methylene protons at C-3 to furan carbons C-2, C-3, and C-4. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, providing insights into the molecule's conformation. numberanalytics.com For this compound, NOESY could reveal the preferred rotational orientation of the two hydroxymethyl groups relative to each other and to the furan ring. For example, a spatial correlation between the protons of the two different methylene groups would suggest a specific conformational preference. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. globalresearchonline.net For this compound, these methods confirm the presence of hydroxyl (-OH) groups and the furan ring system.

O-H Stretching: A prominent, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl groups and the associated hydrogen bonding.

C-H Stretching: Aromatic C-H stretches for the furan ring typically appear just above 3100 cm⁻¹, while aliphatic C-H stretches from the methylene (-CH₂) groups are observed in the 2850-3000 cm⁻¹ region. mdpi.com

C-O Stretching: Strong absorptions corresponding to the C-O stretching of the primary alcohol groups are expected in the 1000-1100 cm⁻¹ region.

Furan Ring Vibrations: The furan ring itself has characteristic stretching and bending vibrations. C=C stretching bands typically appear in the 1500-1650 cm⁻¹ region, and the C-O-C stretching of the furan ether linkage is found around 1000-1300 cm⁻¹. globalresearchonline.netresearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the furan ring vibrations often produce strong and sharp signals, making it a useful tool for studying the core heterocyclic structure. mdpi.comresearchgate.net

Interactive Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (-OH) | Stretching (H-bonded) | 3200-3600 (Broad, Strong) | Weak |

| Furan C-H | Stretching | ~3120-3160 (Medium) | Medium-Strong |

| Methylene C-H | Stretching | 2850-3000 (Medium) | Medium-Strong |

| Furan Ring | C=C Stretching | ~1500-1650 (Variable) | Strong |

| Methylene C-H | Bending (Scissoring) | ~1450-1470 (Medium) | Weak |

| Furan Ring | Ring Stretching/Breathing | ~1350-1400 (Strong) | Strong |

| Alcohol C-O | Stretching | ~1030-1080 (Strong) | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. libretexts.org

For this compound (molar mass ≈ 128.13 g/mol ), the electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 128. The fragmentation of this ion is driven by the stability of the resulting fragments. ed.ac.uk Key expected fragmentation pathways include:

Alpha-Cleavage: The bond between the furan ring and a methylene group can break, or the C-C bond adjacent to the hydroxyl group can cleave. The most common alpha-cleavage for alcohols involves the loss of an alkyl group from the carbon bearing the -OH group. libretexts.org For this compound, cleavage of the C-C bond between the ring and the CH₂OH group would lead to significant fragments.

Loss of Hydroxymethyl Radical: Loss of a ·CH₂OH group (mass 31) would result in a fragment ion at m/z 97.

Loss of Water: Dehydration, the elimination of a water molecule (H₂O, mass 18), from the molecular ion is a common fragmentation pathway for alcohols, which would yield a peak at m/z 110. libretexts.org

Furan Ring Cleavage: The furan ring itself can undergo fragmentation, leading to smaller ions, such as the characteristic furan fragment at m/z 39. ed.ac.uknsf.gov

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 128 | Molecular Ion | [C₆H₈O₃]⁺ | Ionization of parent molecule |

| 111 | [M - OH]⁺ | [C₆H₇O₂]⁺ | Loss of a hydroxyl radical |

| 110 | [M - H₂O]⁺ | [C₆H₆O₂]⁺ | Dehydration |

| 99 | [M - CH₂OH]⁺ | [C₅H₅O₂]⁺ | Loss of a hydroxymethyl radical (alpha-cleavage) |

| 97 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ | [C₅H₅O₂]⁺ | Loss of a methoxy (B1213986) radical or hydroxymethyl radical |

| 81 | [C₅H₅O]⁺ | [C₅H₅O]⁺ | Loss of CH₂OH and H₂O |

| 69 | [C₄H₅O]⁺ | [C₄H₅O]⁺ | Ring fragmentation |

| 43 | [C₂H₃O]⁺ | [C₂H₃O]⁺ | Acylium ion from ring cleavage |

| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | Cyclopropenyl cation, common furan fragment |

X-ray Crystallography for Solid-State Structure Determination and Molecular Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If this compound can be obtained as a suitable single crystal, this technique would provide exact bond lengths, bond angles, and torsional angles. mdpi.com

This analysis would be invaluable for:

Confirming Connectivity: It would provide unequivocal proof of the 2,3-substitution pattern.

Determining Conformation: The solid-state conformation of the molecule, including the orientation of the two hydroxymethyl groups, would be revealed.

Analyzing Intermolecular Interactions: Crucially, it would elucidate the molecular packing in the crystal lattice. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. X-ray crystallography would map the network of intermolecular hydrogen bonds, which dictates the material's bulk properties. nih.gov Hirshfeld surface analysis could further be used to quantify the different types of intermolecular contacts. mdpi.comnih.gov

While no crystal structure for this compound is currently in the public domain, studies on similar furan derivatives demonstrate the power of this technique in understanding their solid-state architecture. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is essential for separating this compound from reaction byproducts, starting materials, and isomers, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is commonly employed for furan derivatives. ua.ptulisboa.pt A UV detector is suitable for detection, as the furan ring contains a chromophore. The purity is determined by comparing the peak area of the main component to the areas of any impurity peaks. ua.pt

Gas Chromatography (GC): GC is well-suited for separating volatile compounds like furan derivatives. It can effectively separate isomers such as this compound, furan-2,5-diyldimethanol, and furan-3,4-diyldimethanol, which might be difficult to distinguish by other means. dtu.dk When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a chemical reaction and to determine appropriate conditions for column chromatography purification. The polarity of this compound, due to its two hydroxyl groups, allows for good separation on silica (B1680970) gel plates using solvent systems like ethyl acetate/hexane.

Computational Chemistry and Theoretical Studies of Furan 2,3 Diyldimethanol

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energetic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying furan (B31954) derivatives. acs.orgrsc.org DFT calculations can predict the optimized geometry of furan-2,3-diyldimethanol, its thermodynamic stability, and key electronic properties that govern its reactivity. For instance, in studies of other substituted furans, DFT has been used to investigate reaction mechanisms and regioselectivity. acs.orgacs.org Calculations are often performed using specific functionals, like B3LYP or BHandHLYP, and basis sets such as 6-31G(d,p), to determine the most stable conformations and the energies of various molecular states. acs.orgrsc.org

A theoretical study on the synthesis of highly substituted furans used DFT to explore the reaction's energy profile, identifying intermediates and transition states. rsc.org This approach could similarly be applied to this compound to predict its likely reaction pathways and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity.

For furan derivatives, a smaller HOMO-LUMO gap generally implies higher reactivity. unram.ac.id In a QSAR study of furan derivatives as corrosion inhibitors, the EHOMO and ELUMO were calculated using DFT at the B3LYP/6-31G(d) level. unram.ac.id These parameters were then correlated with the inhibition efficiency, demonstrating the utility of FMO analysis in predicting molecular behavior. unram.ac.id For this compound, the location of the HOMO and LUMO on the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative FMO Data for Furan Derivatives from a QSAR Study

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Furan Derivative 1 | -6.5 | -0.8 | 5.7 |

| Furan Derivative 2 | -6.8 | -1.1 | 5.7 |

| Furan Derivative 3 | -7.0 | -1.5 | 5.5 |

This table is illustrative and based on general findings for furan derivatives in QSAR studies; specific values for this compound would require dedicated calculations.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are valuable for predicting how a molecule will interact with other charged or polar species. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the furan ring and the hydroxyl groups, indicating these as sites for electrophilic attack.

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. They describe the change in electron density at a particular point when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack. In studies of substituted furans, Fukui functions, derived from DFT calculations, can pinpoint the specific atoms most susceptible to reaction. bohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

In a study of pyrimidine-furan derivatives, MD simulations were used to assess the stability of the compounds when bound to a protein target, showing stable interactions over the simulation time. nih.gov Similarly, MD has been used to simulate the adsorption of furan derivatives onto a metal surface to understand their performance as corrosion inhibitors. bohrium.com Such simulations for this compound could predict its behavior in different environments and its potential for forming intermolecular hydrogen bonds.

Reaction Mechanism Studies and Transition State Analysis of this compound Reactions

Theoretical chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify intermediates, transition states, and the activation energies required for each step. rsc.org For this compound, this could involve studying its oxidation, reduction, or polymerization reactions.

For example, DFT studies on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a structurally related compound, have detailed the reaction mechanisms, including the role of catalysts and the formation of various products. rsc.orgmdpi.com These studies often propose different reaction pathways and calculate their respective energy barriers to determine the most favorable route. rsc.org A similar approach for this compound would provide a deep understanding of its chemical transformations.

Table 2: Example of Calculated Activation Energies for a Reaction Involving a Furan Derivative

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Step 1 | HMF + Catalyst | TS1 | Intermediate 1 | 15.2 |

| Step 2 | Intermediate 1 | TS2 | Intermediate 2 | 10.8 |

| Step 3 | Intermediate 2 | TS3 | Final Product | 12.5 |

This table is a generalized example based on reaction mechanism studies of furan derivatives; specific values would need to be calculated for this compound.

Structure-Activity Relationship (SAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical properties. unram.ac.id To develop a QSAR model for this compound and its derivatives, one would first synthesize a library of related compounds and measure their activity (e.g., as antimicrobial agents or enzyme inhibitors). nih.govresearchgate.net

Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound using computational methods like DFT. unram.ac.idbohrium.com Statistical techniques, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the observed activity. unram.ac.id Such a model could then be used to predict the activity of new, unsynthesized furan derivatives, guiding the design of more potent or selective compounds. bohrium.comd-nb.info

Exploration of Furan 2,3 Diyldimethanol in Advanced Materials and Fine Chemicals

Monomer Development for Bio-Based Polymer Architectures

Furan-2,5-diyldimethanol (FDM), also commonly referred to as 2,5-bis(hydroxymethyl)furan (BHMF), has emerged as a critical bio-based building block for creating sustainable polymers. wikipedia.org Derived from the reduction of 5-hydroxymethylfurfural (B1680220) (HMF), which is produced from the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose, FDM offers a renewable alternative to petroleum-based aromatic diols. wikipedia.orgrsc.org Its rigid furan (B31954) ring structure is comparable to that of benzene-based compounds, making it a viable substitute for producing polymers with desirable thermal and mechanical properties. google.comresearchgate.net

Design and Synthesis of Novel Furan-2,5-diyldimethanol-Based Polymers

The two primary alcohol groups of FDM allow it to function as a diol monomer in various polycondensation and step-growth polymerization reactions. Researchers have successfully synthesized a range of novel polyesters, polyurethanes, and polycarbonates using FDM.

One of the most studied areas is the synthesis of furan-based polyesters. Enzymatic polymerization, particularly using Candida antarctica Lipase B (CALB), has been employed to polymerize FDM with different diacid ethyl esters. nih.gov This method offers a green and efficient route, yielding furan polyesters with number-average molecular weights (Mn) around 2000 g/mol . nih.gov Both enzymatic and metal-based catalysts (like DBTO) have been used in bulk polymerization processes to produce FDM-based polyesters with molecular weights up to 14,000 g/mol . rsc.org By varying the length of the aliphatic co-monomer (from 2 to 8 methylene (B1212753) units), the thermal properties and biodegradability of the resulting polyesters can be effectively tailored. rsc.org

Solution polymerization has also been explored to avoid the thermal instability that FDM can exhibit at high temperatures. For instance, a high-furan-content polyester (B1180765) was created by reacting FDM with 2,5-furandicarbonyl chloride in chloroform, although the resulting polymer showed degradation around 200 °C. acs.orgnih.gov

Beyond polyesters, FDM is a key monomer for producing bio-based polyurethanes, particularly for foams, and has been investigated for the synthesis of new polycarbonates. wikipedia.orgacs.org

Application in Thermoset and Thermoplastic Polymer Systems

FDM's versatility extends to both thermoplastic and thermosetting polymer systems, where its furan moiety contributes unique properties.

Thermoplastic Systems: FDM-based polyesters are a prime example of furanic thermoplastics. These materials are gaining attention as potential replacements for petroleum-based thermoplastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgnih.gov The properties of these polyesters, such as their glass transition temperature (Tg) and melting temperature (Tm), can be controlled by adjusting the length of the aliphatic diacid used as a co-monomer. acs.org Longer aliphatic chains tend to increase chain flexibility, resulting in lower Tg values. acs.orgnih.gov These furanic-aliphatic polyesters have demonstrated hydrophilic character and varying degrees of crystallinity, making them suitable for a range of applications. rsc.org

Thermoset Systems: In the realm of thermosets, FDM is a valuable precursor for creating bio-based epoxy resins. It can be converted into 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF), an epoxy monomer. researchgate.net This furan-based epoxy can then be cured with hardeners like isophorone (B1672270) diamine to form a cross-linked network. researchgate.net These furan-based thermosets exhibit enhanced thermomechanical properties, which is attributed to hydrogen bonding involving the furanic oxygen and the hindered rotation of the furan rings within the polymer network. acs.org Research has also focused on developing furan-derived epoxy thermosets with inherent flame-retardant properties, high char-forming capability, and potential for recyclability. bohrium.com

Strategies for Utilizing Renewable Resources in Polymer Manufacturing

The use of FDM is a cornerstone of strategies aimed at shifting polymer production from fossil fuels to renewable biomass. This approach is part of a broader effort to establish a bio-based economy.

The primary strategy involves the conversion of lignocellulosic biomass, which is non-edible and abundant, into platform chemicals like HMF. rsc.org HMF is then catalytically reduced to FDM with high yields. wikipedia.orgnih.gov This pathway leverages agricultural and forestry waste, reducing reliance on petroleum and mitigating greenhouse gas emissions.

Enzymatic and green catalytic processes are central to sustainable polymer manufacturing. The use of enzymes like CALB for polymerization occurs under milder conditions and reduces the need for toxic metal catalysts, aligning with the principles of green chemistry. nih.govrsc.org

Furthermore, the development of fully bio-based polymers is a key goal. This involves reacting FDM with other bio-derived monomers, such as 2,5-furandicarboxylic acid (FDCA), to create polymers where 100% of the carbon content is from renewable sources. watson-int.com Such strategies not only improve the sustainability of plastics but also open pathways to novel materials with unique properties that are not accessible from petrochemical feedstocks. rsc.org

Role in the Production of Specialty and Fine Chemicals

Beyond its role in polymer science, Furan-2,5-diyldimethanol serves as a versatile building block for synthesizing a variety of specialty and fine chemicals. Its functional groups can be modified through relatively simple chemical transformations to create valuable intermediates. google.comgoogle.com

Precursor for Pharmaceutical Intermediates and Derivatives

The furan nucleus is a structural motif found in numerous pharmaceuticals. FDM and its derivatives are utilized as starting materials in the synthesis of more complex molecules with potential biological activity. researchgate.net While direct large-scale application as a pharmaceutical intermediate is still an area of growing research, its derivatives are considered valuable. For example, the conversion of FDM to bis(aminomethyl)furans through reductive amination provides building blocks for new derivatives that mimic the structural cores of naturally occurring bioactive compounds. researchgate.net The etherification products of HMF, a direct precursor to FDM, are used to synthesize hepatitis antiviral precursors, highlighting the potential of the core furan-dimethanol structure in medicinal chemistry. fcad.com

Building Block for Ligands and Chiral Auxiliaries

The synthesis of ligands for catalysis is another important application for furan-based structures. The products derived from the etherification of HMF can be used to create heterocyclic ligands. fcad.com While specific examples detailing the use of FDM itself for widely-used commercial ligands are not prevalent, its structural similarity to other difunctional building blocks suggests significant potential. Chiral versions of related tetrahydrofuran (B95107) diols are used in asymmetric synthesis, and there is a wide range of chiral ligands based on furan rings, such as those used in asymmetric catalysis, including PHOX and BOX ligands. ambeed.com The rigid structure of the furan ring combined with the reactive hydroxyl groups makes FDM an attractive scaffold for designing novel ligands for transition metal catalysts.

Potential in Biofuel and Bio-Based Plastic Precursor Production

Currently, there is limited specific research available detailing the direct application or potential of furan-2,3-diyldimethanol as a precursor for biofuels or bio-based plastics. The scientific literature heavily focuses on its isomer, furan-2,5-diyldimethanol (FDM), also known as 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov This focus is largely due to FDM's efficient synthesis from HMF, a key bio-based platform chemical. nih.gov

FDM is a well-established monomer for producing advanced bio-based polymers like polyethylene furanoate (PEF), which is positioned as a renewable alternative to petroleum-based PET. nih.gov Derivatives of FDM, such as 2,5-furandicarboxylic acid (FDCA), are also central to the development of bioplastics. chemistryviews.orgresearchgate.net The hydrogenation products of HMF and its derivatives are also explored for their potential as high-quality biofuel precursors. researchgate.netresearchgate.net

While direct pathways involving this compound are not documented, its structural similarity to the highly functional 2,5-isomer suggests a theoretical potential for use in polymerization and chemical conversions, should efficient and scalable production methods be developed.

Investigation of this compound in Corrosion Inhibition

Scientific investigation into the corrosion inhibition properties of this compound specifically is not present in the available literature. However, extensive research has been conducted on its structural isomer, furan-2,5-diyldimethanol, providing valuable insight into how furan-based diols interact with metal surfaces. A comparative study on mild steel in a 0.5 M HCl solution analyzed the performance of three furan derivatives: furan-2-carboxylic acid, furan-2,5-dicarboxylic acid, and furan-2,5-diyldimethanol. nih.govacs.orgnih.gov

The effectiveness of an organic corrosion inhibitor is largely determined by its ability to adsorb onto the metal surface, forming a protective barrier. iapchem.org This adsorption is influenced by the molecule's chemical structure, the presence of heteroatoms (like oxygen in the furan ring), and functional groups. researchgate.net

For the isomer furan-2,5-diyldimethanol , studies show that its adsorption on a mild steel surface is a spontaneous process that follows a mixed mechanism involving both physisorption (electrostatic interactions) and chemisorption (electron transfer). researchgate.net The calculated Gibbs free energy of adsorption (ΔG°ads) value of -40.19 kJ mol⁻¹ for this isomer supports this mixed-mode interaction. researchgate.net The oxygen atoms within the furan ring and the hydroxyl groups are key centers for adsorption, donating electrons to the vacant d-orbitals of iron atoms on the steel surface. researchgate.net This strong adsorption creates a hydrophobic layer that displaces water and corrosive ions from the metal surface. researchgate.net

Electrochemical methods such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are used to quantify the performance of corrosion inhibitors. nih.govacs.org Research on furan-2,5-diyldimethanol demonstrates its effectiveness in mitigating corrosion on mild steel in acidic environments. nih.govnih.gov

Potentiodynamic polarization studies show that furan-2,5-diyldimethanol acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov Its inhibition efficiency increases with concentration, reaching up to 95.8% at a concentration of 5 x 10⁻³ M. nih.govacs.orgnih.gov

The following interactive data table summarizes the electrochemical parameters derived from Tafel curves for mild steel in 0.5 M HCl with varying concentrations of furan-2,5-diyldimethanol .

| Concentration (M) | Corrosion Current Density (μA/cm²) | Corrosion Potential (mV vs. Ag/AgCl) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Blank | 1150 | -488 | - | nih.gov |

| 1 x 10⁻⁵ | 275 | -490 | 76.1 | nih.gov |

| 5 x 10⁻⁵ | 163 | -493 | 85.8 | nih.gov |

| 1 x 10⁻⁴ | 120 | -496 | 89.6 | nih.gov |

| 5 x 10⁻⁴ | 75 | -504 | 93.5 | nih.gov |

| 1 x 10⁻³ | 58 | -507 | 95.0 | nih.gov |

| 5 x 10⁻³ | 48 | -513 | 95.8 | nih.gov |

Emerging Applications and Niche Markets for this compound

Specific niche markets and emerging applications for this compound are not well-defined in commercial or scientific literature. Its availability from chemical suppliers indicates its use primarily as a laboratory-scale research chemical or a building block in fine chemical synthesis. bldpharm.combldpharm.comnih.gov

However, the broader family of furan derivatives, including its isomer furan-2,5-diyldimethanol, has diverse applications that suggest potential areas of interest. These include:

Polymer Synthesis: As a diol, it could theoretically be used in the synthesis of polyesters and polyurethanes. fcad.com

Pharmaceutical Intermediates: Furan rings are present in many pharmaceutical compounds. Furan-based diols can be converted into a range of derivatives, including sulfonates, which are versatile intermediates in organic synthesis. google.comgoogle.com

Fine Chemicals: Furan derivatives are used to synthesize solvents, adhesives, and fungicides. mdpi.com

The commercial viability of this compound in these or other markets will depend on the future development of cost-effective synthesis routes from renewable resources.

Biological Activity and Biochemical Interactions of Furan 2,3 Diyldimethanol

General Biological Activity of Furan (B31954) Derivatives

Furan derivatives have garnered significant attention from researchers due to their diverse and potent biological effects. researchgate.net The versatility of the furan scaffold allows for substitutions that can modulate its physicochemical properties and biological targets, resulting in a wide range of therapeutic applications. ijabbr.com These compounds are known to exhibit antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, among others. ijabbr.comresearchgate.net

A number of furan derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. The antioxidant capacity of these compounds is often attributed to the electron-donating nature of the furan ring and the presence of specific substituents. researchgate.net For instance, the introduction of hydroxyl or amine groups can enhance the antioxidant potential. researchgate.net

Studies on various furan derivatives have demonstrated their efficacy in different antioxidant assays. For example, certain 2-substituted furan derivatives have shown significant radical scavenging activity. researchgate.net The mechanism often involves hydrogen atom transfer to quench free radicals. researchgate.net

Table 1: Antioxidant Activity of Selected Furan Derivatives

| Compound | Assay | Results | Reference |

|---|---|---|---|

| 2-(p-hydroxy phenyl styryl)-furan | DPPH radical scavenging | IC50 ~ 40 μM | researchgate.net |

| 2-arylbenzo[b]furan derivatives (hydroxyl-functionalized) | DPPH radical scavenging | Potent antioxidant activity | nih.gov |

The furan nucleus is a key component in many antimicrobial agents. mdpi.com The mode of action of these derivatives can vary, but it often involves interference with microbial growth or essential enzymatic pathways. researchgate.netmdpi.com Both natural and synthetic furan derivatives have demonstrated activity against a broad spectrum of bacteria and fungi. ijabbr.commdpi.com

For instance, certain furan-derived chalcones and their pyrazoline derivatives have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. mdpi.com The structure-activity relationship studies of these compounds help in designing more potent antimicrobial agents. mdpi.comnih.gov

Table 2: Antimicrobial Activity of Selected Furan Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Activity/MIC | Reference |

|---|---|---|---|

| 3-aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli | MIC of 64 ug/mL for the most active compound | ijabbr.com |

| 2,4-disubstituted furan derivatives | Escherichia coli and Proteus vulgaris | Superior antibacterial activity | ijabbr.com |

| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Exhibited antibacterial effect | ijabbr.com |

| Furan-derived chalcones | Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, Candida albicans | Moderate to good antimicrobial activity | mdpi.com |

This table presents data for a variety of furan derivatives to illustrate the general antimicrobial potential of this class of compounds, as specific data for furan-2,3-diyldimethanol is limited.

Specific Investigations of this compound's Biological Profile

Direct and extensive research on the biological and biochemical profile of this compound is notably scarce in publicly available scientific literature. Much of the understanding of its potential activity is extrapolated from the known properties of other furan derivatives, particularly its isomer, furan-2,5-diyldimethanol.

The biological activity of furan derivatives is intricately linked to their molecular structure. ijabbr.commdpi.com The position and nature of substituents on the furan ring play a crucial role in determining their interaction with biological targets. ijabbr.commdpi.com

For this compound, the presence of two hydroxymethyl groups at adjacent positions (2 and 3) is a key structural feature. These hydroxyl groups can participate in hydrogen bonding, which is a critical interaction in many biological systems. The proximity of these two groups might also allow for chelation with metal ions, which could be relevant for certain enzymatic inhibition mechanisms.

In the broader context of furan derivatives, structure-activity relationship (SAR) studies have revealed important trends:

Antioxidant Activity: The presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, generally enhances antioxidant activity. researchgate.netnih.gov The position of these groups also influences their effectiveness.

Antimicrobial Activity: The antimicrobial spectrum and potency are highly dependent on the specific substituents. For example, the introduction of bulky or lipophilic groups can enhance activity against certain bacterial strains. mdpi.comnih.gov The presence of a furan ring fused with other heterocyclic systems, such as pyrazoline or thiazole, has also been shown to yield potent antimicrobial agents. mdpi.comnih.gov

Due to the lack of specific studies on this compound, its precise SAR remains to be elucidated.

Given the absence of direct research, the potential mechanisms of action for this compound can only be hypothesized based on the known mechanisms of other furan derivatives.

Potential Antioxidant Mechanism: If this compound possesses antioxidant properties, it would likely act through hydrogen atom donation from its hydroxymethyl groups to neutralize free radicals. The furan ring itself could also participate in electron transfer processes to scavenge reactive oxygen species. researchgate.net

Potential Antimicrobial Mechanism: The antimicrobial action could involve several pathways. The compound might disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The specific mechanism would depend on the target microorganism. For example, some furan derivatives have been shown to inhibit bacterial DNA gyrase or act as uncouplers of oxidative phosphorylation.

It is imperative that dedicated mechanistic studies are conducted on this compound to validate these hypotheses and uncover its specific biochemical interactions.

Potential for Pharmaceutical and Agrochemical Applications

While the direct application of this compound in pharmaceuticals or agrochemicals has not been established, the broader class of furan derivatives holds significant promise in these fields. researchgate.net Furan-containing compounds are components of several approved drugs and are actively being investigated for new therapeutic uses. ijabbr.com

The structural features of this compound, particularly the two hydroxyl groups, make it a potential building block for the synthesis of more complex molecules with desired biological activities. These hydroxyl groups can be readily modified to produce a variety of esters, ethers, and other derivatives, allowing for the exploration of a wide chemical space in drug discovery programs.

In the agrochemical sector, furan derivatives have been explored for their insecticidal and herbicidal properties. The potential of this compound in this area would require systematic screening and evaluation.

Environmental and Economic Aspects of Furan 2,3 Diyldimethanol Production and Utilization

Life Cycle Assessment of Furan-2,3-diyldimethanol Production Pathways

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. For a bio-based chemical like this compound, a "cradle-to-grave" or "cradle-to-gate" LCA would quantify inputs (e.g., energy, water, raw materials) and outputs (e.g., emissions to air, water, and soil) at each stage of its production.

Currently, there are no specific LCA studies published for this compound. However, extensive LCA research has been conducted on its precursor, 5-hydroxymethylfurfural (B1680220) (HMF), and its prominent isomer, furan-2,5-diyldimethanol (also known as 2,5-bis(hydroxymethyl)furan or BHMF). These studies provide a valuable framework for the potential environmental profile of this compound.

Key factors considered in the LCA of furanic compounds include:

Feedstock Choice: The type of biomass (e.g., fructose (B13574), glucose, lignocellulose) significantly influences the environmental footprint.

Catalytic Pathway: The choice of catalysts and solvents in the conversion of biomass to the final product is a critical determinant of the process's sustainability. rsc.org The use of green solvents and recyclable catalysts can substantially lower the environmental impact. rsc.org

Studies on HMF and 2,5-furandicarboxylic acid (FDCA), another HMF derivative, suggest that while bio-based production routes can offer significant reductions in greenhouse gas emissions compared to their fossil-based counterparts, they may lead to increased impacts in other categories like eutrophication and acidification, often due to agricultural feedstock production and energy-intensive processing.

A comparative LCA of polymers derived from furan-2,5-dicarboxylic acid (an oxidation product of furan-2,5-diyldimethanol) with conventional plastics like PET has shown the potential for a more sustainable profile for the bio-based alternative, though this is highly dependent on the specific production pathway and end-of-life scenario. researchgate.net The structural isomerism between this compound and furan-2,5-diyldimethanol would likely lead to different properties in resulting polymers, which in turn would affect their application and end-of-life considerations in an LCA. acs.org

Technoeconomic Analysis of Industrial-Scale Synthesis and Application

Technoeconomic analysis (TEA) is a crucial tool for evaluating the economic viability of a new technology or production process. It involves process modeling, mass and energy balances, and economic calculations to determine key financial metrics such as capital expenditure (CAPEX), operating expenditure (OPEX), and minimum selling price (MSP).

A significant economic hurdle for many bio-based furan (B31954) derivatives is the cost of the precursor, HMF. researchgate.net The production of HMF from sugars needs to become more cost-effective to compete with petroleum-based products. ua.pt Research is ongoing to develop more efficient and economically viable routes from less expensive lignocellulosic biomass.

The table below presents data from a technoeconomic analysis for the production of HMF, a likely precursor for furan diols, highlighting the major cost contributors.

| Cost Component | Estimated Contribution to MSP (%) | Key Factors |

|---|---|---|

| Raw Materials (e.g., Fructose) | 40-60% | High cost of purified sugars is a major driver. |

| Capital Costs (CAPEX) | 20-30% | Reactor design, separation units, and plant scale. |

| Utilities (Energy, Water) | 15-25% | Energy-intensive separation and purification steps. |

| Other Operating Costs (OPEX) | 5-15% | Catalyst, solvent, labor, and maintenance. |

The economic viability of this compound will depend on establishing a high-yield, low-cost synthesis route and identifying applications where its specific properties offer a competitive advantage over other diols, both bio-based and petrochemical. Its potential use as a monomer in polymers, for instance, would require the resulting materials to have desirable properties that justify their production cost. nih.gov

Contribution to Sustainability and Circular Economy Principles

The production of this compound from renewable biomass aligns well with the principles of sustainability and the circular economy. By utilizing biomass as a feedstock, it can contribute to reducing the dependence on finite fossil resources and potentially lowering the carbon footprint of chemical manufacturing.

The role of this compound in a circular economy would be multifaceted:

Renewable Feedstock: Its production from non-food lignocellulosic biomass would contribute to the valorization of agricultural and forestry residues.

Bio-based Products: If used as a monomer, it can lead to the creation of bio-based polymers, such as polyesters or polyurethanes. nih.gov The properties of these polymers would determine their suitability for various applications.

End-of-Life Options: For the resulting materials to be truly circular, they should be designed for recyclability (chemical or mechanical) or biodegradability. Research into the degradation of furan-based polyesters is an active area, with some studies indicating potential for enzymatic degradation. researchgate.net

Future Research Directions and Challenges for Furan 2,3 Diyldimethanol

Development of More Efficient and Selective Synthetic Routes

The journey to unlock the potential of furan-2,3-diyldimethanol begins with its synthesis. Currently, dedicated and optimized synthetic routes for this specific isomer are not well-established, presenting a significant research gap. The development of efficient and selective synthesis is paramount for its availability for further research and application.

One promising avenue for the synthesis of the closely related furan-2,3-dicarboxylic acid is from galactaric acid, a derivative of marine biomass. Research has shown that furan-2,3-dicarboxylic acid esters can be co-produced with the 2,5-isomer, suggesting a potential pathway to this compound through subsequent reduction. nih.gov However, this co-production also highlights a key challenge: the selective synthesis of the 2,3-isomer.

Future research should focus on:

Catalyst Development: Designing catalysts that can selectively promote the formation of the 2,3-isomer from biomass-derived precursors. This could involve exploring novel heterogeneous or homogeneous catalysts with specific steric and electronic properties.

Reaction Engineering: Optimizing reaction conditions such as temperature, pressure, and solvent systems to favor the formation of this compound over its isomers.

Alternative Feedstocks: Investigating other potential bio-based starting materials and synthetic pathways that could lead to a more direct and selective synthesis of this compound.

A comparative look at the synthesis of other furanic compounds reveals the complexity and importance of catalyst and process design. For instance, the conversion of sugars to furan (B31954) derivatives is a topic of extensive research, with various catalytic systems being explored to control selectivity. google.comgoogle.com

Expansion of Application Spectrum in High-Value Fields

The potential applications of this compound are largely theoretical at this stage, drawing analogies from its more studied isomers. The unique 2,3-substitution pattern could lead to polymers with distinct architectures and properties compared to those derived from the 2,5-isomer.

High-value application areas to be explored include:

Polymers and Resins: As a diol, this compound can be a monomer for polyesters, polyurethanes, and epoxy resins. The asymmetrical nature of the monomer could result in polymers with amorphous structures, potentially leading to materials with enhanced flexibility or unique thermal properties.

Plasticizers: The related furan-2,3-dicarboxylic acid esters have been investigated as bio-based plasticizers for poly(vinyl chloride) (PVC). nih.gov This suggests that derivatives of this compound could also find use in this multi-million dollar market, offering a renewable alternative to petroleum-based plasticizers. nih.gov

Fine Chemicals and Pharmaceuticals: The furan nucleus is a common scaffold in a variety of biologically active compounds. The specific functionality of this compound could make it a valuable intermediate in the synthesis of novel pharmaceuticals or specialty chemicals.

The table below showcases the properties of furan-2,3-dicarboxylate esters as plasticizers, illustrating the potential for derivatives of this compound in this field.

| Property | 2,3-DBF | 2,3-DIAF | DOP (Commercial Plasticizer) |

| Glass Transition Temperature (°C) of PVC blend | 45.8 | 42.1 | 50.2 |

| Tensile Strength (MPa) of PVC blend | 18.2 | 17.5 | 19.8 |

| Elongation at Break (%) of PVC blend | 350 | 380 | 360 |

Note: Data is for di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) and diisoamyl furan-2,3-dicarboxylate (2,3-DIAF) as plasticizers in PVC. nih.gov This table serves as an example of the type of data needed for this compound derivatives.

Addressing Scale-Up and Commercialization Hurdles

The transition from laboratory-scale synthesis to industrial production is a major challenge for any new chemical. For this compound, these hurdles are amplified by the current lack of established synthetic routes.

Key challenges include:

Purification and Separation: If this compound is produced as a mixture with its isomers, developing efficient and scalable separation techniques will be crucial.

Process Safety and Sustainability: A thorough evaluation of the environmental, health, and safety aspects of the entire production process is essential for commercial viability. This includes assessing the toxicity of the compound and any byproducts. researchgate.net

Advanced Characterization of Complex Derived Materials

Assuming successful synthesis and polymerization, a significant research effort will be required to characterize the resulting materials. The unique structure of this compound-based polymers will necessitate a comprehensive analysis to understand their properties.

Advanced characterization techniques will be vital for:

Structural Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and X-ray diffraction will be used to confirm the chemical structure and morphology of the polymers.

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will provide insights into the glass transition temperature, melting point, and thermal stability of the materials. A study on polyesters from 3,4-bis(hydroxymethyl)furan showed significantly higher thermal stability compared to those from the 2,5-isomer, indicating the profound impact of isomerism. nih.govacs.org

Mechanical Properties: Tensile testing and dynamic mechanical analysis (DMA) will be used to determine the strength, flexibility, and viscoelastic properties of the derived polymers.

Deeper Understanding of Structure-Property-Performance Relationships

The ultimate goal of this research is to establish clear links between the molecular structure of this compound, the architecture of its derived polymers, and their final performance in various applications. This requires a synergistic approach combining experimental work and computational modeling.

Key areas of focus will be:

Impact of Isomerism: Systematically comparing the properties of polymers derived from this compound with those from its 2,5- and 3,4-isomers to understand how the position of the functional groups influences polymer chain packing, flexibility, and intermolecular interactions.

Copolymerization Studies: Investigating the effect of incorporating this compound as a comonomer in existing polymer systems to tailor specific properties.

Computational Modeling: Utilizing Quantitative Structure-Property Relationship (QSPR) models and other computational tools to predict the properties of new polymers and guide experimental efforts. researchgate.net This can accelerate the discovery of materials with desired performance characteristics.

By systematically addressing these research directions and overcoming the associated challenges, the scientific community can pave the way for this compound to emerge as a valuable and sustainable building block for the next generation of bio-based materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for furan-2,3-diyldimethanol, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of this compound can be achieved via esterification or catalytic cycloisomerization. For example, esterification of furan dicarboxylic acid derivatives with methanol in the presence of an acid catalyst (e.g., H₂SO₄) is a common approach, yielding high-purity products when reaction temperatures are maintained between 60–80°C . Palladium-catalyzed cycloisomerization of enynols in green solvents (e.g., glycerol) offers a sustainable alternative, though yields may vary depending on solvent polarity and catalyst loading .

- Critical Parameters : Monitor reaction progress via TLC or GC-MS. Optimize pH (for acid-catalyzed routes) and solvent choice to minimize side products like unreacted dicarboxylic acid intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H NMR : Focus on furan ring protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 1.5–3.0 ppm, broad). For example, methylene (–CH₂OH) protons adjacent to the furan ring typically resonate at δ 3.8–4.2 ppm .

- ¹³C NMR : Carbons in the furan ring appear at δ 110–150 ppm, while hydroxyl-bearing carbons are observed at δ 60–70 ppm .

- FT-IR : Confirm hydroxyl groups via O–H stretches (3200–3600 cm⁻¹) and furan C–O–C vibrations (1010–1230 cm⁻¹) .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of bio-based polymers, and what are the structural advantages of incorporating this moiety?

- Methodology : this compound serves as a rigid, sustainable building block for polyamides and polyesters. For instance, poly(hexamethylene furanamide) (PA6F) synthesized from dimethyl furan-2,5-dicarboxylate derivatives exhibits enhanced thermal stability (Tg ~120°C) due to the furan ring’s rigidity .

- Design Considerations : Use melt polycondensation under vacuum to remove volatile byproducts (e.g., methanol). Monitor molecular weight via GPC and confirm ester/amide linkages using ¹³C NMR .

Q. What discrepancies exist in reported catalytic mechanisms for this compound synthesis, and how can researchers reconcile these differences?

- Analysis :

- Metal Catalysts : Palladium-based systems (e.g., Pd(OAc)₂) favor cycloisomerization but may require ligand optimization to suppress β-hydride elimination .

- Acid Catalysts : Sulfuric acid efficiently drives esterification but risks hydroxyl group oxidation. Contrastingly, Lewis acids (e.g., ZnCl₂) may improve regioselectivity in multi-step reactions .

Q. What strategies mitigate side reactions during the functionalization of this compound, particularly in multi-step syntheses?

- Methodology :

- Protecting Groups : Temporarily block hydroxyl groups using acetyl or trimethylsilyl (TMS) groups to prevent undesired nucleophilic attacks during alkylation/sulfonylation .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for sulfonylation to stabilize intermediates and reduce hydrolysis .

- Catalyst Screening : Test copper(II) catalysts for regioselective sulfonylation, achieving >70% yield in multicomponent reactions with sodium metabisulfite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.